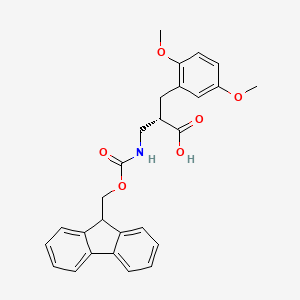

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

説明

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is an Fmoc-protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling controlled elongation of peptide chains. The compound features a 2,5-dimethoxybenzyl substituent on the β-carbon of the propanoic acid backbone, which influences steric and electronic properties during synthesis.

特性

分子式 |

C27H27NO6 |

|---|---|

分子量 |

461.5 g/mol |

IUPAC名 |

(2S)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1 |

InChIキー |

CORMIMUYUFGDET-SFHVURJKSA-N |

異性体SMILES |

COC1=CC(=C(C=C1)OC)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

正規SMILES |

COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps:

Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

Formation of the propanoic acid backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensation.

Introduction of the dimethoxybenzyl moiety: This step involves the attachment of the dimethoxybenzyl group to the propanoic acid backbone, often through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzyl moiety, leading to the formation of quinones or other oxidized products.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorenyl positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.

Biology

In biological research, the compound might be used as a probe or a precursor for the synthesis of biologically active molecules. Its structural features could make it useful in studying enzyme interactions or receptor binding.

Medicine

Potential medical applications could include the development of new pharmaceuticals or drug delivery systems. The compound’s unique structure might allow for targeted delivery or controlled release of therapeutic agents.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its functional groups provide multiple points for chemical modification, enabling the creation of materials with tailored properties.

作用機序

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, leading to changes in cellular processes. The Fmoc group could be used to protect the amine during synthesis and then removed to reveal the active form of the molecule.

類似化合物との比較

Structural Variations and Physicochemical Properties

The compound belongs to a family of Fmoc-protected amino acids with variable substituents on the benzyl or aryl groups. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy in 2,5-dimethoxybenzyl) enhance solubility in polar solvents but may reduce membrane permeability . Halogenated substituents (e.g., 4-fluorobenzyl, 6-chloroindole) increase hydrophobicity and may improve binding to hydrophobic protein pockets .

- Stereochemical Impact : Enantiomeric variants (e.g., R-configuration in 3,4-dimethoxybenzyl analog) show distinct chiral recognition in enzyme-mediated reactions, critical for asymmetric synthesis .

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid, commonly referred to as Fmoc-DMABA, is a complex organic compound that possesses significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

Fmoc-DMABA contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and lipophilicity. The presence of the dimethoxybenzyl group contributes to its unique interactions with biological targets. The molecular formula is , and the compound has a molecular weight of approximately 397.44 g/mol.

Table 1: Chemical Properties of Fmoc-DMABA

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.44 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Mechanisms of Biological Activity

The biological activity of Fmoc-DMABA is primarily attributed to its structural components, which allow it to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Fmoc-DMABA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may modulate receptor activity through competitive binding, influencing signaling pathways associated with inflammation and cancer.

- Antimicrobial Activity : Similar compounds have exhibited significant antimicrobial properties, suggesting that Fmoc-DMABA may also possess activity against bacterial strains.

Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc-DMABA display notable antimicrobial effects against various bacterial strains. For example, compounds structurally related to Fmoc-DMABA have demonstrated inhibition against Mycobacterium tuberculosis and other pathogenic bacteria .

Neuroprotective Effects

Research into similar fluorenyl derivatives has revealed potential neuroprotective effects. These compounds may exert protective roles in neurodegenerative diseases by modulating oxidative stress responses and inflammatory pathways .

Anti-inflammatory Properties

The anti-inflammatory properties of Fmoc-DMABA were highlighted in a study where it was shown to modulate cytokine production, thereby influencing immune responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation tested various fluorenyl derivatives for their efficacy against Staphylococcus aureus. The study found that modifications to the fluorenyl group significantly enhanced antimicrobial activity compared to unmodified compounds .

- Neuroprotective Mechanism Exploration : A study explored the neuroprotective effects of related compounds in a model of oxidative stress-induced neuronal injury. Results indicated that these compounds reduced cell death and promoted survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。